molecular formula C15H14N2O3S B5847950 4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide

4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide

Cat. No.: B5847950
M. Wt: 302.4 g/mol
InChI Key: OWNGPFQHSHGTAV-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as MNTB and has been widely studied for its potential applications in scientific research.

Mechanism of Action

MNTB inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains. This leads to the accumulation of DNA damage and ultimately cell death. MNTB has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This activation leads to the upregulation of antioxidant enzymes, such as heme oxygenase-1, and the suppression of inflammation.
Biochemical and Physiological Effects:
MNTB has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, leading to tumor regression. MNTB has also been found to reduce inflammation and oxidative stress in various disease models, including stroke and Alzheimer's disease. Additionally, MNTB has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MNTB has several advantages for lab experiments. It is a potent and selective inhibitor of PARP-1, making it a valuable tool for studying the role of PARP-1 in various cellular processes. MNTB has also been found to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, MNTB has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, MNTB has a short half-life in vivo, which can make it challenging to maintain therapeutic levels in the body.

Future Directions

For the study of MNTB include the development of more potent and selective PARP-1 inhibitors, investigation of its role in other cellular processes, and exploration of its therapeutic applications in various diseases.

Synthesis Methods

The synthesis of MNTB involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(methylthio)aniline in the presence of a base to yield MNTB. The overall yield of the synthesis is around 60-70%.

Scientific Research Applications

MNTB has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme involved in DNA repair and has been implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of PARP-1 by MNTB has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. MNTB has also been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various inflammatory and neurodegenerative diseases.

Properties

IUPAC Name

4-methyl-N-(3-methylsulfanylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-6-7-11(8-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNGPFQHSHGTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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